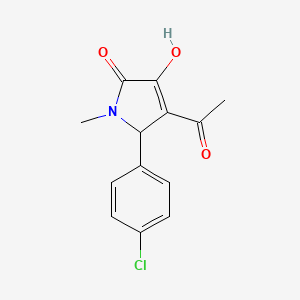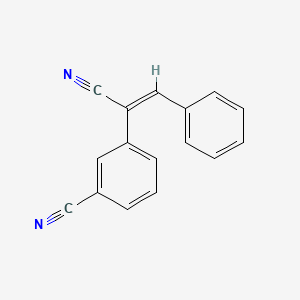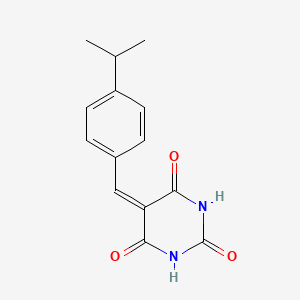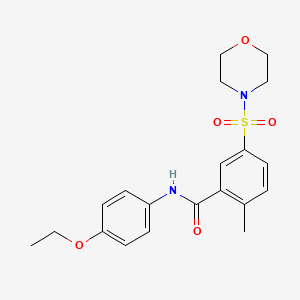
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Mecanismo De Acción
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are found throughout the body. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and physiological effects:
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the endocannabinoid system, which is important for studying its role in various physiological processes. However, one limitation of using 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, including its potential use in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to develop more selective agonists for the cannabinoid receptors. Additionally, studies are needed to investigate the potential side effects of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one and to develop strategies for minimizing these effects.
Métodos De Síntesis
The synthesis of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-chlorobenzoyl chloride with methylamine to form 4-chlorobenzoylmethylamine. This is then reacted with acetic anhydride to form 4-acetyl-4'-chlorobenzoylmethylamine, which is further reacted with 3-hydroxy-1-methyl-2-pyrrolidinone to form 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)10-11(15(2)13(18)12(10)17)8-3-5-9(14)6-4-8/h3-6,11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSJJQPRDRUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)


![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
